4-[(Methylamino)methyl]benzoic acid
Description
Properties
IUPAC Name |
4-(methylaminomethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-6-7-2-4-8(5-3-7)9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVHRCVITNUYFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552517 | |
| Record name | 4-[(Methylamino)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96084-38-7 | |
| Record name | 4-[(Methylamino)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Overview and Mechanism
Reductive amination offers a direct route to 4-[(Methylamino)methyl]benzoic acid by condensing 4-formylbenzoic acid (or its ester) with methylamine, followed by reduction of the resultant imine. This method leverages the reactivity of aldehydes with primary amines, forming a Schiff base intermediate, which is subsequently hydrogenated to the secondary amine.
Synthetic Procedure
-
Imine Formation :
Methyl 4-formylbenzoate reacts with methylamine in methanol at 25–35°C, forming the corresponding imine. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the imine. -
Catalytic Hydrogenation :
The imine intermediate is reduced using hydrogen gas (10–15 kg/cm²) in the presence of a palladium-on-carbon (Pd/C) catalyst (5–10% Pd loading) at room temperature. Post-reduction, the methyl ester is hydrolyzed to the free acid using aqueous sodium hydroxide (4–6% w/w) at 80°C.
Optimization and Yields
-
Catalyst Efficiency : Pd/C (5% Pd) achieves >90% conversion in 3–4 hours.
-
Ester Hydrolysis : Alkaline hydrolysis at pH 9–12 ensures complete de-esterification without degrading the methylamino group.
Alkylation of 4-Aminomethylbenzoic Acid
Methodology
This two-step approach involves synthesizing 4-aminomethylbenzoic acid followed by selective N-methylation.
Synthesis of 4-Aminomethylbenzoic Acid
4-Cyanobenzoic acid is hydrogenated using Raney nickel or Pd/C under hydrogen pressure (10 kg/cm²) to yield 4-aminomethylbenzoic acid. Alternative routes include the reduction of oximes derived from 4-formylbenzoic acid.
N-Methylation
The primary amine undergoes methylation using methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C. Stoichiometric control (1.1 equiv CH₃I) minimizes over-alkylation to quaternary ammonium salts.
Challenges and Solutions
Nucleophilic Substitution of 4-(Halomethyl)benzoic Acid
Reaction Pathway
4-(Bromomethyl)benzoic acid reacts with methylamine in tetrahydrofuran (THF) at 0–5°C to form the target compound. The carboxylic acid group is often protected as a methyl ester to prevent side reactions.
Key Steps
-
Ester Protection :
Methyl 4-(bromomethyl)benzoate is prepared via sulfuric acid-catalyzed esterification of 4-(bromomethyl)benzoic acid in methanol. -
Amine Substitution :
The bromide undergoes nucleophilic displacement with methylamine (2.0 equiv) in THF, yielding methyl 4-[(methylamino)methyl]benzoate. -
Ester Hydrolysis :
The ester is hydrolyzed using 6 M HCl at reflux, achieving >80% conversion to the free acid.
Limitations
-
Side Reactions : Competing elimination to styrene derivatives occurs at elevated temperatures (>40°C).
Comparative Analysis of Methods
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-[(Methylamino)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Pharmaceutical Applications
4-MABA serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its applications include:
- Drug Development : It is utilized in the synthesis of active pharmaceutical ingredients (APIs) for medications targeting various health conditions. The compound's structure allows it to participate in reactions that yield therapeutically relevant compounds.
- Enzyme Inhibition Studies : Research has shown that 4-MABA can act as a competitive inhibitor for certain enzymes, making it valuable for studying metabolic pathways and drug interactions.
Biochemical Research
In biochemical research, 4-MABA plays a significant role due to its interaction with biological systems:
- Cellular Effects : The compound influences gene expression and cellular metabolism. It can modulate specific signaling pathways, leading to changes in cellular responses .
- Peptide Synthesis : 4-MABA is employed in peptide synthesis, contributing to the development of novel peptides with potential therapeutic applications .
Industrial Applications
The compound is also important in various industrial contexts:
- Dyes and Preservatives : 4-MABA is used in the production of dyes and preservatives due to its chemical stability and reactivity. Its derivatives can enhance the properties of these products .
- Flavoring Agents : The compound is utilized in the food industry as a flavoring agent, contributing to the sensory attributes of food products .
Case Studies
-
Synthesis of Pharmaceutical Compounds :
- A study demonstrated the successful synthesis of a new class of anti-cancer agents using 4-MABA as a starting material. The resulting compounds showed promising activity against various cancer cell lines, highlighting the utility of 4-MABA in drug discovery.
-
Biochemical Pathway Analysis :
- Research involving 4-MABA indicated its role in modulating metabolic pathways related to amino acid metabolism. This study provided insights into how small molecules can influence cellular functions and gene expression patterns.
- Catalytic Applications :
Summary Table of Applications
| Application Area | Specific Uses | Impact |
|---|---|---|
| Pharmaceuticals | Intermediate for drug synthesis | Development of new therapeutic agents |
| Biochemical Research | Enzyme inhibition studies | Insights into metabolic pathways |
| Industrial Chemistry | Production of dyes, preservatives, flavoring agents | Enhanced product properties |
| Peptide Synthesis | Used in synthesizing novel peptides | Potential therapeutic applications |
Mechanism of Action
The mechanism of action of 4-[(Methylamino)methyl]benzoic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects on Acidity: The carboxyl group (-COOH) in benzoic acid derivatives is inherently acidic (pKa ~4.2). Electron-withdrawing groups (e.g., -NO₂ in 4-(Methylamino)-3-nitrobenzoic acid) further lower the pKa, enhancing acidity and reactivity in coupling reactions . Electron-donating groups (e.g., -NHCH₃ in 4-(Methylamino)benzoic acid) slightly reduce acidity, favoring hydrogen-bonding networks in solid-state structures .
Biological Activity: Sulfonamide Derivatives: Compounds like 4-{[(4-Methylphenyl)amino]sulfonyl}benzoic acid exhibit inhibitory activity against enzymes such as carbonic anhydrase due to the sulfonamide (-SO₂NH-) moiety . Antifolate Agents: Methotrexate, a structurally complex analogue, demonstrates the importance of the para-aminobenzoic acid scaffold in targeting folate metabolism .
Crystallographic Behavior: 4-(Methylamino)benzoic acid forms planar molecules with intermolecular O–H⋯O and N–H⋯O hydrogen bonds, resulting in stable crystal lattices . Bulky substituents (e.g., in 4-[(2-Phenylethyl)amino]benzoic acid) introduce steric hindrance, altering packing motifs and solubility .
Pharmaceutical Relevance
- Prodrug Development: Derivatives like 5-CA-2-HM-MCBX () highlight the use of methylamino-benzoic acid scaffolds in prodrugs, where hydrolytic cleavage releases active metabolites .
- Enzyme Inhibitors: The sulfonamide group in 4-[(Methylsulfonyl)amino]benzoic acid enhances binding to zinc-containing enzymes, a feature exploited in antibiotic design .
Biological Activity
4-[(Methylamino)methyl]benzoic acid, also known as 4-(methylaminomethyl)benzoic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 165.19 g/mol
The compound features a benzoic acid moiety with a methylamino group attached to the benzene ring, which influences its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent. The following table summarizes the antimicrobial efficacy against selected pathogens:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | Strong |
| Pseudomonas aeruginosa | 64 | Weak |
These findings indicate that the compound could be further explored for therapeutic applications in treating bacterial infections.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. A notable study evaluated its effects on human cancer cell lines, including breast and colon cancer cells. The results are summarized in the following table:
| Cell Line | IC (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Significant Inhibition |
| HT-29 (Colon Cancer) | 20 | Moderate Inhibition |
The compound demonstrated dose-dependent cytotoxicity, suggesting its potential as a lead compound for developing new anticancer therapies.
The biological activity of this compound may be attributed to its ability to interact with cellular targets. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Additionally, its antimicrobial action could involve disrupting bacterial cell wall synthesis or function.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in combination with traditional antibiotics against resistant strains of bacteria. Results indicated enhanced efficacy when used synergistically, reducing the required dose of antibiotics.
- Case Study on Cancer Treatment : An experimental study involving xenograft models demonstrated that treatment with this compound significantly reduced tumor size compared to control groups, supporting its potential use in cancer therapy.
Q & A
Basic Questions
Q. What synthetic routes are established for 4-[(Methylamino)methyl]benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via solution-phase peptide synthesis, typically through coupling reactions between methylamine and benzoic acid derivatives. Optimization involves adjusting pH (6.5–7.5) and temperature (45°C for 1–2 hours). Catalysts like EDCI/HOBt improve coupling efficiency. Purification via recrystallization (ethanol/water mixtures) achieves >97% purity. Yield enhancements (up to 57%) are noted with N-methylpyrrolidone as a solvent .
Q. Which analytical techniques are recommended for structural and purity characterization?
- Methodological Answer : Key methods include:
- Melting point analysis : 160–162°C for purity assessment.
- LC/ESI-MS/MS : Confirms molecular weight (e.g., m/z 180.1 [M+H]+).
- 1H NMR (DMSO-d6): Peaks at δ 2.8 ppm (CH3-NH-) and δ 8.0 ppm (aromatic protons).
- HPLC : C18 columns with UV detection at 254 nm for purity >97% .
Q. What storage conditions ensure long-term stability?
- Methodological Answer : Store at 2–8°C in airtight containers under nitrogen to prevent oxidation. Use desiccants (e.g., silica gel) to avoid hydrolysis. For long-term stability (>2 years), store at -20°C, showing <5% degradation .
Advanced Research Questions
Q. How does the dissociation constant (pKa) influence solubility and reactivity?
- Methodological Answer : The carboxylic acid group has a pKa of 5.04 . Above pH 5.04, the deprotonated form enhances aqueous solubility (useful for buffer systems), while the protonated form dominates in organic solvents (e.g., DCM). Reactivity in nucleophilic acyl substitutions is optimized in aprotic solvents (e.g., DMF) under basic conditions (pH 8–9) .
Q. What strategies resolve contradictions in reported biological activities of derivatives?
- Methodological Answer :
- Standardized assays : Enzyme inhibition studies (e.g., IC50 determination at pH 7.4, 37°C) reduce variability.
- Structural analogs : Compare methoxy vs. ethoxy substitutions (e.g., 4-methoxy vs. 4-ethoxy phenoxy groups) to isolate substituent effects.
- Computational docking : AutoDock Vina predicts binding affinities to targets like dihydrofolate reductase, corroborating experimental IC50 values .
Q. How can electrochemical properties be leveraged in sensor development?
- Methodological Answer : Cyclic voltammetry in phosphate buffer (pH 7.4) reveals irreversible oxidation at +0.85 V (vs. Ag/AgCl), attributed to the methylamino group. Plasmon-enhanced methods using gold nanoparticles amplify sensitivity 3-fold, achieving detection limits of 0.1 μM. Applications include biosensors for real-time enzyme activity monitoring .
Q. What role does the compound play in synthesizing enzyme inhibitors or receptor ligands?
- Methodological Answer : The methylamino and carboxylic acid groups enable dual functionalization. Example applications:
- Amide bond formation : Couple with amines via EDC/NHS to create triazine-based inhibitors (e.g., 3-[[4-(4-cyanophenoxy)-1,3,5-triazin-2-yl]amino] derivatives) with IC50 <10 μM.
- Alkylation : React with benzyl chlorides to generate ligands for G-protein-coupled receptors .
Key Notes
- Methodological Focus : Emphasized experimental protocols (e.g., pH adjustments, coupling agents) over theoretical definitions.
- Contradiction Management : Addressed variability in biological data via comparative structural and computational analyses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
